molecular formula C16H15FN4OS B3014478 (E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide CAS No. 304684-27-3

(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide

Cat. No.: B3014478
CAS No.: 304684-27-3
M. Wt: 330.38
InChI Key: LGWCHYKYNZFBPY-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C16H15FN4OS and its molecular weight is 330.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes involved in the one-carbon metabolism . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . These enzymes play a crucial role in the de novo purine biosynthesis pathway .

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active sites of AICARFTase and GARFTase, preventing them from catalyzing their respective reactions in the purine biosynthesis pathway .

Biochemical Pathways

The affected pathway is the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of purine nucleotides, which are essential components of DNA and RNA. By inhibiting AICARFTase and GARFTase, the compound disrupts this pathway, leading to a decrease in the production of purine nucleotides .

Pharmacokinetics

The compound’s potency towards cells expressing folate receptors suggests that it may be selectively transported into these cells . This could potentially enhance its bioavailability in tissues where these receptors are expressed.

Result of Action

The inhibition of the de novo purine biosynthesis pathway can lead to a decrease in the proliferation of cells . This is because purine nucleotides are essential for DNA replication and RNA synthesis, which are necessary for cell division. Therefore, the compound’s action could potentially have anti-proliferative effects .

Properties

IUPAC Name

N'-[5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-10-19-15-14(16(22)21(10)18-9-20(2)3)13(8-23-15)11-4-6-12(17)7-5-11/h4-9H,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCHYKYNZFBPY-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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